molecular formula C19H19ClN4O4S2 B2864143 N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941899-29-2

N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2864143
M. Wt: 466.96
InChI Key: ROSBJTPMZYKAAF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name or directly given in a structural formula.



Synthesis Analysis

The synthesis of a compound refers to the methods used to create it. This often involves multiple steps, each with its own set of reactants and conditions.



Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Organic Compound Synthesis and Characterization Research into compounds related to N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide often explores their synthesis, characterization, and potential applications in various fields. One study focused on the preparative studies of N-benzimidoylsulfilimines, which are related to the compound . These studies are fundamental for understanding the chemical properties and potential industrial applications of these compounds (Fuchigami & Odo, 1977).

Anticancer Activity A significant area of research for these compounds is their potential anticancer activity. A study designed and synthesized a series of substituted benzamides, including structures similar to our compound of interest, evaluating their efficacy against several cancer cell lines. These compounds showed moderate to excellent anticancer activity, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties Another research direction involves investigating the antimicrobial and antifungal properties of related compounds. A study synthesized various benzamides and tested them for their activity against bacteria and fungi, finding that some derivatives exhibited significant potential. These findings suggest applications in developing new antimicrobial agents (Desai et al., 2016).

Corrosion Inhibition The application of similar compounds in corrosion inhibition has been explored, demonstrating their effectiveness in protecting metals from corrosion in acidic environments. This research opens up possibilities for these compounds in industrial applications, particularly in metal preservation and maintenance (Kalia et al., 2020).

Nematocidal Activities Research has also been conducted on the nematocidal activities of oxadiazole derivatives, with some compounds showing promising results against specific nematode species. These studies indicate the potential agricultural applications of these compounds as nematicides to protect crops from nematode damage (Liu et al., 2022).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, modifications to improve its properties, or further investigations into its behavior.


properties

IUPAC Name

N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)15-9-7-13(8-10-15)18(25)21-11-17-22-23-19(28-17)29-12-14-5-3-4-6-16(14)20/h3-10H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSBJTPMZYKAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

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